molecular formula C16H11FN4S2 B2419146 6-((3-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-85-2

6-((3-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2419146
CAS No.: 868966-85-2
M. Wt: 342.41
InChI Key: BVXYOUOJQXYQDB-UHFFFAOYSA-N
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Description

6-((3-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C16H11FN4S2 and its molecular weight is 342.41. The purity is usually 95%.
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Properties

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4S2/c17-12-4-1-3-11(9-12)10-23-15-7-6-14-18-19-16(21(14)20-15)13-5-2-8-22-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYOUOJQXYQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the [1,2,4]triazolo[4,3-b]pyridazine family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of triazolo-pyridazine compounds typically involves multi-step organic reactions. For instance, a common synthetic route includes the reaction of thiophenes with appropriate hydrazine derivatives followed by cyclization to form the triazole ring. The introduction of substituents like fluorobenzyl groups can be achieved through nucleophilic substitution reactions.

Anticancer Activity

Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : Commonly used cancer cell lines such as A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma) have been evaluated.
  • IC50 Values : Studies have reported IC50 values ranging from 0.008 to 0.014 μM for structurally related compounds, indicating potent activity against these cell lines .

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of Tubulin Polymerization : Similar to other known antitumor agents like colchicine and vincristine, these triazolo-pyridazines disrupt microtubule dynamics which is crucial for cell division .
  • Cell Cycle Arrest : Notably, compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyridazines can be influenced by structural modifications. Key points include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine) enhances potency by stabilizing the compound's interaction with target proteins .
  • Ring Modifications : Variations in the thiophene or benzyl groups can significantly alter bioactivity and selectivity towards specific cancer types.

Case Studies

Recent studies have highlighted specific cases where derivatives of triazolo-pyridazines demonstrated promising results:

  • Compound 4q : Exhibited an IC50 comparable to CA-4 (a known antitumor agent), showcasing its potential as a lead compound in cancer therapy. It effectively inhibited tubulin polymerization and disrupted microtubule dynamics in treated cells .
  • Comparative Analysis : A series of derivatives were synthesized and tested for their antiproliferative effects. The results indicated that modifications at the B-ring led to varying degrees of cytotoxicity against different tumor cell lines .

Data Table

CompoundCell LineIC50 (μM)Mechanism
This compoundA5490.008Inhibition of tubulin polymerization
Compound 4qSGC-79010.014G2/M phase arrest
Compound XHT-10800.012Disruption of microtubule dynamics

Q & A

Basic Question: What are the standard synthetic protocols for preparing 6-((3-fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

Answer:
The synthesis typically involves a multi-step process:

Cyclization : Formation of the triazolo[4,3-b]pyridazine core via cyclocondensation of thiosemicarbazide derivatives with substituted pyridazines under reflux conditions (e.g., ethanol, 80°C) .

Thioether Formation : Introduction of the 3-fluorobenzylthio group via nucleophilic substitution. For example, reacting the core intermediate with 3-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity to minimize byproducts.

Basic Question: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions. For example, the thiophen-2-yl group shows distinct aromatic protons at δ 7.2–7.8 ppm, while the fluorobenzyl moiety exhibits splitting patterns due to fluorine coupling .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the triazolo-pyridazine scaffold.
  • HPLC : Use a C18 column (acetonitrile/water with 0.1% formic acid) to assess purity and detect trace impurities .

Advanced Question: How can reaction yields be optimized during the introduction of the 3-fluorobenzylthio group?

Answer:
Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol intermediate.
  • Base Choice : Use stronger bases (e.g., NaH) for deprotonation in moisture-free conditions to accelerate substitution .
  • Temperature Control : Maintain 60–70°C to balance reactivity and avoid decomposition.
  • Catalysts : Add catalytic KI to facilitate halide displacement in SN2 reactions .
    Validation : Track conversion rates via LC-MS and compare with theoretical yields.

Advanced Question: What strategies are effective for resolving contradictions in reported biological activity (e.g., conflicting target affinities)?

Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

Binding Assays : Perform competitive radioligand displacement studies to confirm direct interactions with purported targets (e.g., kinases or GPCRs) .

Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and compare with experimental IC₅₀ values .

Pathway Analysis : Employ transcriptomics (RNA-seq) to identify downstream genes regulated by the compound, clarifying mechanism-of-action .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified fluorobenzyl (e.g., 2- or 4-fluoro) or thiophene (e.g., 3-thienyl) groups to assess electronic effects on activity .
  • Bioisosteric Replacement : Replace the thioether linkage with sulfoxide/sulfone groups to study oxidation-state impacts on potency .
  • Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate steric/electrostatic fields with biological data .

Basic Question: What are the critical stability considerations for handling and storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as the triazolo-pyridazine core may undergo ring-opening under UV exposure .
  • Moisture Control : Use desiccants (silica gel) in storage containers; the compound is hygroscopic due to sulfur-containing groups.
  • Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays, but avoid repeated freeze-thaw cycles to prevent precipitation .

Advanced Question: How can researchers validate the compound’s selectivity across related enzyme isoforms?

Answer:

  • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition against 100+ kinases at 1 µM .
  • Isozyme-Specific Assays : For cytochrome P450 interactions, conduct fluorometric assays with recombinant isoforms (CYP3A4, CYP2D6) .
  • CRISPR Knockout Models : Generate cell lines lacking specific isoforms to confirm on-target effects .

Basic Question: What in vitro models are suitable for preliminary evaluation of antitumor activity?

Answer:

  • Cell Line Panels : Screen against NCI-60 cancer cell lines to identify responsive cancer types (e.g., leukemia, breast cancer) .
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation assays in treated cells (e.g., HeLa) .
  • Clonogenic Survival : Assess long-term proliferation inhibition post-treatment .

Advanced Question: How can metabolic stability be improved without compromising potency?

Answer:

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP-mediated oxidation .
  • Prodrug Design : Mask the thioether group as a sulfonamide ester to enhance plasma stability .
  • Metabolite Identification : Use LC-MS/MS to identify major metabolites in hepatocyte incubations and modify vulnerable sites .

Advanced Question: What computational tools are recommended for predicting off-target interactions?

Answer:

  • SwissTargetPrediction : Upload the compound’s SMILES string to rank potential targets based on similarity to known ligands .
  • PharmaDB : Screen against a database of 10,000+ protein-ligand complexes to identify high-risk off-targets .
  • Deep Learning Models : Platforms like DeepAffinity integrate graph neural networks to predict binding affinities across proteomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.